molecular formula C12H17BrO5 B14562582 Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate CAS No. 61692-26-0

Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B14562582
CAS No.: 61692-26-0
M. Wt: 321.16 g/mol
InChI Key: MGUFDUSFPWBLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and two ester groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate typically involves the bromination of diethyl 4-oxocyclohexane-1,2-dicarboxylate. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: More oxidized forms of the compound, such as carboxylic acids.

Scientific Research Applications

Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate exerts its effects depends on its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-oxocyclohexane-1,2-dicarboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Diethyl 4-bromo-5-hydroxycyclohexane-1,2-dicarboxylate:

Uniqueness

Diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

61692-26-0

Molecular Formula

C12H17BrO5

Molecular Weight

321.16 g/mol

IUPAC Name

diethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C12H17BrO5/c1-3-17-11(15)7-5-9(13)10(14)6-8(7)12(16)18-4-2/h7-9H,3-6H2,1-2H3

InChI Key

MGUFDUSFPWBLBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C(=O)CC1C(=O)OCC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.